

Bioavailability and Pharmacokinetics of Paeoniflorin: A Technical Guide

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Compound of Interest

Compound Name: *Paeonicluside*

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1.0 Introduction

Paeoniflorin, a water-soluble monoterpene glycoside, is the principal bioactive constituent isolated from the root of *Paeonia lactiflora* Pall[1]. It has garnered significant attention from the scientific community for its wide array of pharmacological activities, including anti-inflammatory, immunomodulatory, neuroprotective, and analgesic effects[1][2]. Despite its therapeutic promise, the clinical application of paeoniflorin is significantly hampered by its challenging pharmacokinetic profile, most notably its very low oral bioavailability[3][4]. This technical guide provides an in-depth review of the bioavailability and pharmacokinetics of paeoniflorin, summarizing key quantitative data, detailing experimental methodologies, and visualizing the core biological processes. This document is intended for researchers, scientists, and professionals in the field of drug development.

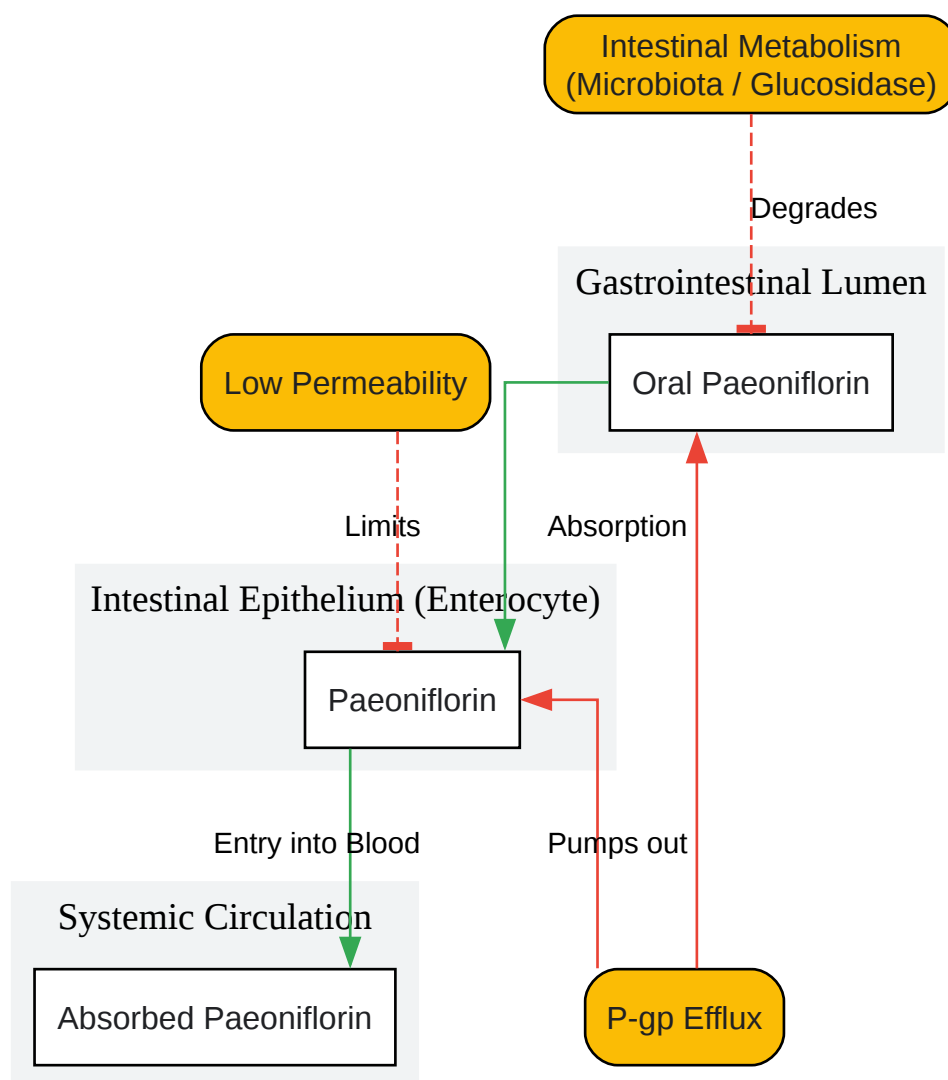
2.0 Bioavailability

The oral bioavailability of paeoniflorin is consistently reported to be extremely low. Studies in rats have determined the absolute oral bioavailability to be in the range of 0.6% to 1.3%[5], and other reports place it between 3% and 4%[3][6][7]. This poor systemic exposure after oral administration is a primary obstacle to its development as a therapeutic agent.

2.1 Factors Limiting Oral Bioavailability

Several key factors contribute to the poor oral absorption and low bioavailability of paeoniflorin:

- **Low Intestinal Permeability:** Paeoniflorin is a hydrophilic molecule with a relatively large molecular size, which limits its ability to pass through the lipid-rich intestinal epithelial cell membranes via passive diffusion[4][7][8]. Studies using Caco-2 cell models have confirmed its low permeability[9].
- **P-glycoprotein (P-gp) Efflux:** Paeoniflorin is a substrate for the P-glycoprotein (P-gp) efflux transporter, which is highly expressed on the apical surface of intestinal epithelial cells[4][5]. P-gp actively pumps paeoniflorin from inside the cells back into the intestinal lumen, thereby reducing its net absorption[5][10][11]. Co-administration with P-gp inhibitors like verapamil has been shown to significantly increase the absorption and bioavailability of paeoniflorin[5].
- **Intestinal Metabolism:** Paeoniflorin undergoes extensive metabolism by the intestinal microbiota before it can be absorbed[4]. It can be hydrolyzed by intestinal β -glucosidase to its aglycone, paeoniflorigenin, or other metabolites, which may not all be absorbed or share the same activity as the parent compound[11][12].



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Caption: Factors limiting the oral bioavailability of paeoniflorin.

3.0 Pharmacokinetics

The pharmacokinetic profile of paeoniflorin is characterized by rapid absorption, wide distribution, fast metabolism, and renal excretion[13][14].

3.1 Absorption

Following oral administration, paeoniflorin is absorbed, with maximal absorption occurring in the upper parts of the small intestine, specifically the duodenum and jejunum[10][11]. The time

to reach maximum plasma concentration (T_{max}) is generally short, often occurring within 0.5 to 1.7 hours in rats, indicating a rapid absorption process[5][15]. However, the overall amount absorbed is low, as previously discussed.

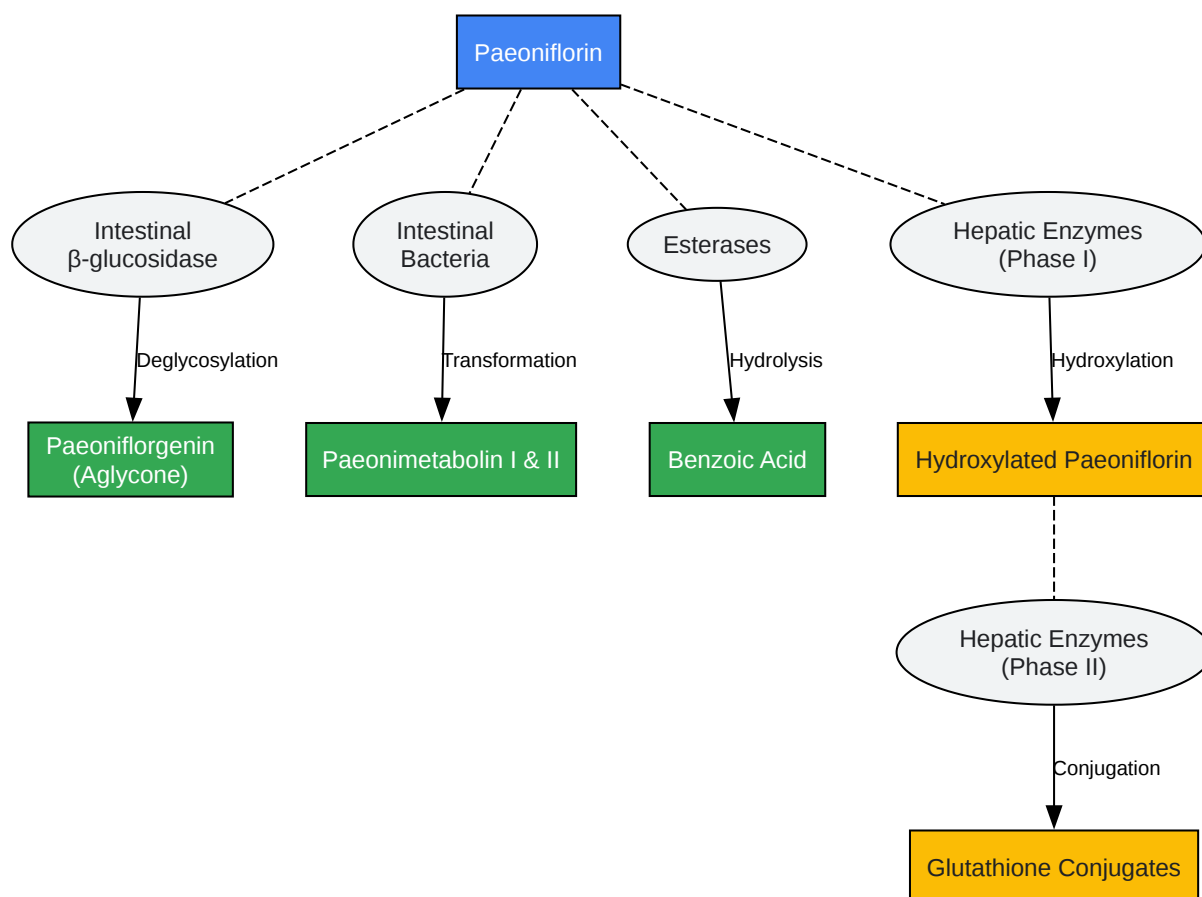
3.2 Distribution

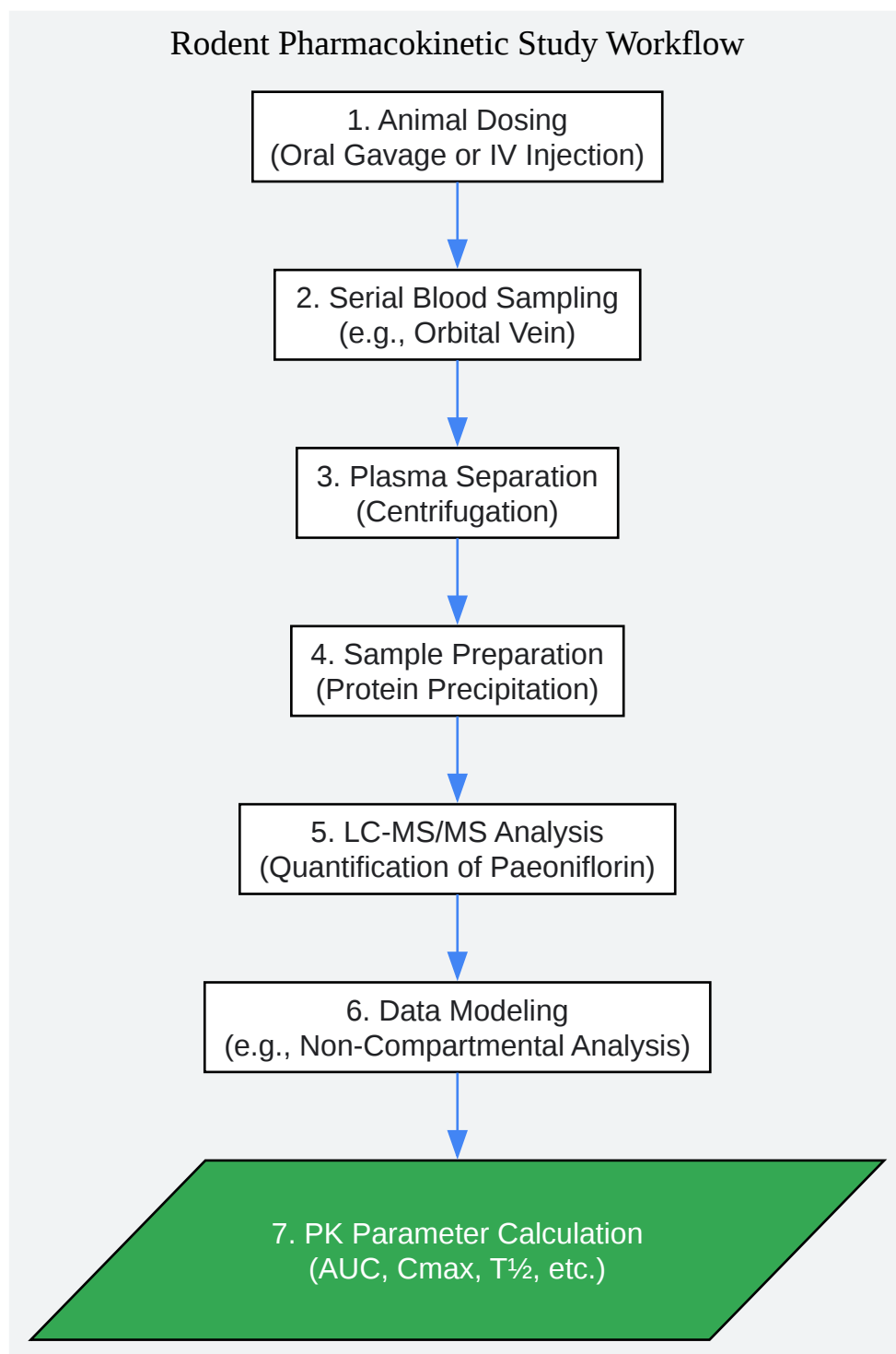
Once absorbed, paeoniflorin is widely distributed throughout the body and has been shown to cross the blood-brain barrier and the placenta[14]. The apparent volume of distribution (V_d) after intravenous administration in rats is relatively low (0.2 to 0.423 L/kg), suggesting limited distribution into tissues from the central compartment[5][16]. Conversely, the V_d after oral administration (V_d/F) is reported to be very large, which is a mathematical consequence of its extremely low bioavailability (F) rather than an indication of extensive tissue sequestration[17].

3.3 Metabolism

Paeoniflorin's metabolism is a critical determinant of its pharmacokinetic profile.

- **Intestinal Metabolism:** The primary site of metabolism is the gut, mediated by the intestinal microbiota[4][7]. The main metabolic reaction is deglycosylation (hydrolysis), which removes the glucose moiety to form the aglycone, paeoniflorin[12][18]. Other metabolites, such as paeonimetabolin I and II, are also formed by intestinal bacteria[7][18].
- **Hepatic Metabolism:** The contribution of hepatic metabolism is considered to be minor compared to intestinal metabolism[4]. However, studies have shown that paeoniflorin can interact with hepatic cytochrome P450 (CYP) enzymes. It has been observed to inhibit the activities of CYP1A2, CYP2C11, and CYP3A1/3A4 in rats, which could lead to drug-drug interactions[19][20].





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References

- 1. A review on the pharmacokinetics of paeoniflorin and its anti-inflammatory and immunomodulatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic interaction between peimine and paeoniflorin in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetic profiles of Moutan Cortex after single and repeated administration in a dinitrobenzene sulfonic acid-induced colitis model | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. dovepress.com [dovepress.com]
- 7. Recent Insights into the Protective Mechanisms of Paeoniflorin in Neurological, Cardiovascular, and Renal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro evaluation and in situ intestinal absorption characterisation of paeoniflorin nanoparticles in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]
- 10. Mechanisms responsible for poor oral bioavailability of paeoniflorin: Role of intestinal disposition and interactions with sinomenine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms Responsible for Poor Oral Bioavailability of Paeoniflorin: Role of Intestinal Disposition and Interactions with Sinomenine - ProQuest [proquest.com]
- 12. A deglycosylated metabolite of paeoniflorin of the root of Paeonia lactiflora and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Paeoniflorin: a review of its pharmacology, pharmacokinetics and toxicity in diabetes [frontiersin.org]
- 14. Paeoniflorin: a review of its pharmacology, pharmacokinetics and toxicity in diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative pharmacokinetic study of paeoniflorin after oral administration of decoction of Radix Paeoniae Rubra and Radix Paeoniae Alba in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Absorption and excretion of paeoniflorin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of paeoniflorin after oral administration of Shao-yao Gan-chao Tang in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetic interaction between peimine and paeoniflorin in rats and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of paeoniflorin on the activities and mRNA expression of rat CYP1A2, CYP2C11 and CYP3A1 enzymes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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